molecular formula C8H16ClNO B3100854 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride CAS No. 1378798-55-0

9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride

Cat. No.: B3100854
CAS No.: 1378798-55-0
M. Wt: 177.67 g/mol
InChI Key: DHCPGMAVRSKIFC-UHFFFAOYSA-N
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Description

9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride is a bicyclic compound that contains a nitrogen atom within its structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride typically involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives. One common method includes the use of a ruthenium complex as a catalyst in the presence of hydrogen . Another method involves the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using sodium borohydride in a methanol solvent .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve additional purification steps to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aldehydes, ketones, and substituted derivatives of the original compound .

Scientific Research Applications

9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride is unique due to its enhanced solubility in water and its ability to act as a versatile catalyst in various chemical reactions. Its hydrochloride form also makes it more suitable for biological and medicinal applications.

Properties

IUPAC Name

9-azabicyclo[3.3.1]nonan-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-8-4-6-2-1-3-7(5-8)9-6;/h6-10H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCPGMAVRSKIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)N2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride
Reactant of Route 2
9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride
Reactant of Route 3
9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride
Reactant of Route 4
9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride
Reactant of Route 5
9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride
Reactant of Route 6
9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride

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